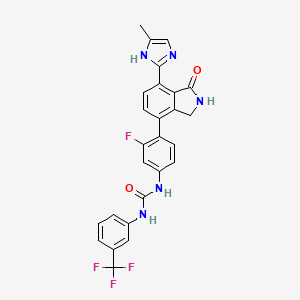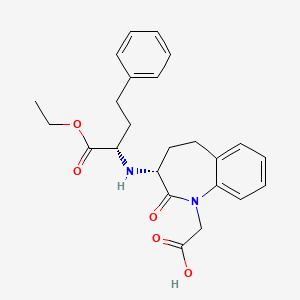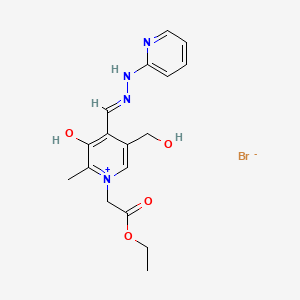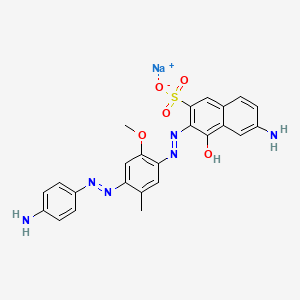
C.I. Direct Black 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Black 17 is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textile, paper, and leather, due to its excellent color fastness and high affinity towards cellulose fibers. The compound is known for its deep black color and is often used for dyeing cotton and other cellulosic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Black 17 involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. For instance, one method involves the diazotization of 2.70 grams of this compound (0.005 moles) with 0.52 grams of sodium nitrite in 10 grams of deionized water. The mixture is stirred and cooled to below 5°C using an ice bath .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale diazotization and coupling reactions. The process is carried out in a controlled environment to ensure the consistency and quality of the dye. The dye is then purified and dried before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: C.I. Direct Black 17 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Aromatic amines and other reduced compounds.
Substitution Products: Modified dyes with different functional groups.
Scientific Research Applications
C.I. Direct Black 17 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed as a biological stain for visualizing cellular structures.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes
Mechanism of Action
C.I. Direct Black 17 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. These dyes share similar properties, including their affinity for cellulose fibers and their application methods. this compound is unique in its deep black color and excellent color fastness, making it particularly suitable for applications requiring intense black shades .
Comparison with Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Red 28
- C.I. Direct Yellow 44
C.I. Direct Black 17 stands out due to its specific color properties and its widespread use in various industrial applications.
Properties
CAS No. |
2945-96-2 |
|---|---|
Molecular Formula |
C24H22N6NaO5S |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
sodium;6-amino-3-[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C24H22N6O5S.Na/c1-13-9-20(21(35-2)12-19(13)28-27-17-7-5-15(25)6-8-17)29-30-23-22(36(32,33)34)10-14-3-4-16(26)11-18(14)24(23)31;/h3-12,31H,25-26H2,1-2H3,(H,32,33,34); |
InChI Key |
AFPWARVIYUUDIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Direct Black 17; Azine Fast Black D; CERN prima 17; Diazol Black SD; Telon Fast Black PE; C.I. 27700; C.I. Direct Black 17, monosodium salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



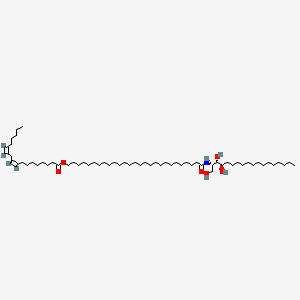
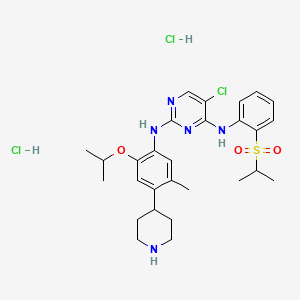
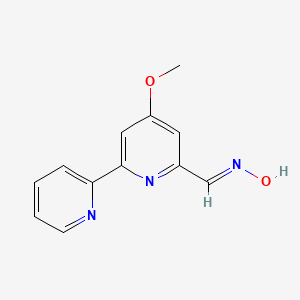
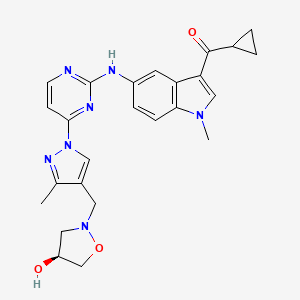
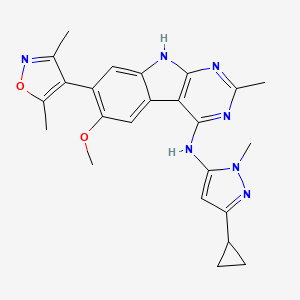
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
